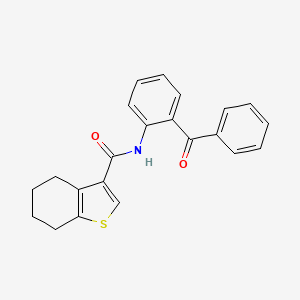

N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (NBP-TBC) is a compound with a wide range of applications in scientific research. NBP-TBC is a derivative of benzothiophene, and is used as a building block for the synthesis of other compounds. It is used in the synthesis of drugs, materials, and other compounds. NBP-TBC has a wide range of applications in scientific research, such as in the study of biochemical and physiological effects, drug synthesis, and materials research.

Wissenschaftliche Forschungsanwendungen

Study of Hydrogen Bonds

This compound has been used as a model to analyze the formation of intramolecular hydrogen bonds (HB). The formation of three-center hydrogen bonds in oxalyl derivatives was demonstrated in the solid state by the X-ray diffraction analysis of the geometric parameters associated with the molecular structures .

Thermodynamics Research

The solvent effect on the chemical shift of H6 [δH6 (DMSO- d6 )–δH6 (CDCl 3 )] and Δδ (ΝΗ) / Δ T measurements, in DMSO- d6 as solvent, have been used to establish the energetics associated with intramolecular hydrogen bonding .

Synthesis of Benzodiazepines

This compound has been used in the synthesis of benzodiazepines, a class of drugs that possess a wide spectrum of valuable pharmacological effects .

Antidiabetic Activity

N-(2-benzoylphenyl)-L-tyrosine derivatives, which are related to the compound , have demonstrated antidiabetic activity by stimulating peroxisome proliferator activated receptor- γ .

Wirkmechanismus

Target of Action

The primary target of N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a member of the nuclear hormone receptor subfamily of transcription factors . It plays a crucial role in adipocyte differentiation, fat-specific gene expression, and modulates macrophage functions .

Mode of Action

N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a PPARγ agonist . It binds to PPARγ, activating it, which in turn regulates the transcription of genes involved in insulin action, adipocyte differentiation, lipid metabolism, and inflammation .

Biochemical Pathways

Upon activation, PPARγ forms heterodimers with retinoid X receptors (RXRs). These heterodimers regulate the transcription of genes involved in insulin action, adipocyte differentiation, lipid metabolism, and inflammation . The activation of PPARγ can lead to the modulation of macrophage functions and stimulate the uptake of oxidized low-density lipoprotein (x-LDL) .

Result of Action

The activation of PPARγ by N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can lead to a variety of cellular effects. It can stimulate adipocyte differentiation and fat-specific gene expression, potentially influencing lipid metabolism . It may also modulate macrophage functions, potentially affecting inflammation and immune responses .

Eigenschaften

IUPAC Name |

N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2S/c24-21(15-8-2-1-3-9-15)17-11-4-6-12-19(17)23-22(25)18-14-26-20-13-7-5-10-16(18)20/h1-4,6,8-9,11-12,14H,5,7,10,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKJVVPSUHUQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B6422333.png)

![N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B6422363.png)

![ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422369.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6422388.png)

![methyl 4-(2-{3-[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6422392.png)

![N-(2,6-dimethylphenyl)-2-{3-[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B6422398.png)

![N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422412.png)